molecular formula C11H14N2O3 B13193583 2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid

2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid

Katalognummer: B13193583
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: BSKJWSPYGBMWOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with a unique structure that combines a pyridine ring with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but lacks the piperidine moiety.

    5-(Piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid: Similar structure but lacks the oxo group.

Uniqueness

2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of both the oxo group and the piperidine moiety, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

2-oxo-5-piperidin-4-yl-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c14-10-9(11(15)16)5-8(6-13-10)7-1-3-12-4-2-7/h5-7,12H,1-4H2,(H,13,14)(H,15,16)

InChI-Schlüssel

BSKJWSPYGBMWOI-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C2=CNC(=O)C(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.